(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid
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Overview
Description
“(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid” is a high-purity chemical compound. It is used as an intermediate in the synthesis of pharmaceuticals, specifically non-peptide angiotensin II receptor antagonists .
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester. Reverse Phase HPLC UV was carried out using a Waters LC-3000 system consisting of a 484 tunable absorbance detector and a MiJlipore 745 data module .Molecular Structure Analysis
The molecular formula of this compound is C24H26N2O6 and its molecular weight is 438.5 g/mol. The structure, properties, spectra, suppliers, and links for this compound can be found in various databases .Chemical Reactions Analysis
The fluorenylmethoxycarbonyl (Fmoc) group is then removed, and the resulting amine is coupled with the methyl allyl carbonate.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 355.38 and a solid form . More detailed properties such as solubility, melting point, boiling point, etc., are not specified in the available resources.Scientific Research Applications
Phosphonic Acid Derivatives and Their Applications
Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, share structural similarities with the target compound through their complex organic frameworks. These compounds are utilized across various fields due to their coordination or supramolecular properties, bioactive qualities (such as in drug and pro-drug formulations), bone targeting, and in the design of supramolecular or hybrid materials. Their wide-ranging applications underscore the versatility and importance of complex organic compounds in both chemistry and biology Sevrain et al., 2017.
Antioxidant and Therapeutic Applications of Caffeic Acid Derivatives
Caffeic acid (CA) and its derivatives are broadly distributed across the plant kingdom, known for their potent biological activities and potential therapeutic applications. The phenylpropanoid framework of CA serves as a valuable structure for drug discovery, with applications ranging from antioxidant, antibacterial, hepatoprotective, to anticancer effects. This highlights the potential of structurally complex organic acids, similar to the target compound, in contributing to human health through various therapeutic applications Silva, Oliveira, & Borges, 2014.
Bioaccumulation and Environmental Impact Studies
The bioaccumulation potential and environmental impact of perfluorinated acids, including perfluorinated carboxylates (PFCAs), have been a subject of research. These studies are critical for understanding the ecological and health implications of synthetic organic compounds, offering insights into their persistence and behavior in the environment. Research findings on PFCAs can inform safety and regulatory standards for related compounds, emphasizing the need for comprehensive environmental assessments Conder et al., 2008.
Mechanism of Action
Target of Action
Fmoc-(S)-3-amino-2-phenylpropanoic acid, also known as (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound acts by forming a carbamate with the amine group, effectively protecting it during the synthesis process . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) . It is used as a temporary protecting group for the amine at the N-terminus in SPPS . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
The fmoc group is rapidly removed by base, indicating that it would likely be rapidly metabolized and eliminated in biological systems .
Result of Action
The primary result of the action of Fmoc-(S)-3-amino-2-phenylpropanoic acid is the protection of the amine group during peptide synthesis . This allows for the efficient and selective synthesis of peptides . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-(S)-3-amino-2-phenylpropanoic acid is influenced by the chemical environment in which it is used. For instance, the Fmoc group is base-labile, meaning it can be removed in a basic environment . Additionally, the introduction and removal of the Fmoc group are performed in specific solvents, such as N,N-dimethylformamide (DMF) for deprotection . Therefore, the efficacy and stability of this compound are highly dependent on the specific conditions of the peptide synthesis process .
Properties
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)21(16-8-2-1-3-9-16)14-25-24(28)29-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTZPWOHBIHMIJ-OAQYLSRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855757 |
Source
|
Record name | (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217663-60-9 |
Source
|
Record name | (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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